molecular formula GaInOSn B12554563 CID 57500954 CAS No. 146280-08-2

CID 57500954

Cat. No.: B12554563
CAS No.: 146280-08-2
M. Wt: 319.25 g/mol
InChI Key: FFKBXOBYKSPTQL-UHFFFAOYSA-N
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Description

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound would theoretically display a molecular ion peak at m/z 319.25, corresponding to the intact [GaInOSn]^+^ species. Fragmentation patterns may include:

  • Loss of oxygen (m/z 303.25) via cleavage of Ga–O or In–O bonds.
  • Formation of metal clusters such as [GaIn]^+^ (m/z 184.54) or [SnO]^+^ (m/z 134.71).
    Isotopic abundance patterns, particularly for tin (with ten stable isotopes), would provide additional confirmation of the molecular formula.

Infrared Absorption Signatures and Functional Group Identification

Infrared (IR) spectroscopy of this compound would reveal key absorption bands associated with metal-oxygen bonding:

  • Ga–O stretches : 500–600 cm^-1^ (antisymmetric) and 400–450 cm^-1^ (symmetric).
  • In–O stretches : 550–650 cm^-1^, broader due to indium’s larger atomic radius.
  • Sn–O stretches : 600–700 cm^-1^, indicative of Sn^IV^–O bonding.
    The absence of organic functional groups (e.g., C=O or C–H stretches above 2800 cm^-1^) confirms its inorganic character.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance (NMR) analysis faces challenges due to the quadrupolar nuclei of gallium (^69Ga, ^71Ga) and indium (^113In, ^115In), which produce broad, unresolved peaks. However, solid-state ^119Sn NMR could provide insights into tin’s coordination environment. A chemical shift near −600 ppm would suggest Sn^IV^ in an octahedral oxide geometry, while shifts near −200 ppm might indicate tetrahedral coordination.

Crystallographic Data and Three-Dimensional Conformational Analysis

No single-crystal X-ray diffraction data for this compound has been published to date. Hypothetical modeling based on analogous metalloorganic compounds suggests a polymeric structure with alternating metal-oxygen chains. Gallium and indium atoms may occupy octahedral sites, bridged by oxygen atoms, while tin atoms could form Sn–O–Sn linkages. Extended X-ray absorption fine structure (EXAFS) spectroscopy would be required to validate these predictions and quantify bond lengths.

Properties

CAS No.

146280-08-2

Molecular Formula

GaInOSn

Molecular Weight

319.25 g/mol

InChI

InChI=1S/Ga.In.O.Sn

InChI Key

FFKBXOBYKSPTQL-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[Ga].[In]

Origin of Product

United States

Chemical Reactions Analysis

CID 57500954 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 57500954 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. In industry, this compound might be utilized in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 57500954 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on CID 57500954’s analytical and functional properties relative to structurally or contextually related compounds.

Structural Analogues in Essential Oils

This compound shares analytical similarities with other volatile components in Citrus essential oils, such as limonene (CID 22311) and linalool (CID 6549):

  • Volatility and GC-MS Profiles : Like this compound, limonene and linalool exhibit high volatility, eluting early in GC-MS chromatograms. However, this compound’s retention time and mass spectral fragmentation differ, indicating distinct structural features (e.g., functional groups or branching) .
  • Fractionation Behavior: this compound is enriched in specific vacuum distillation fractions, a trait shared with terpenoids like β-pinene (CID 14896), which partition into lower-boiling-point fractions due to their molecular weight and polarity .

Bioactive Compounds with Overlapping Analytical Methods

This compound’s characterization via collision-induced dissociation (CID) in mass spectrometry () aligns with methodologies used for bioactive glycosides, such as ginsenosides (e.g., ginsenoside Rf, CID 441923):

  • Mass Spectral Analysis: Both compounds undergo source-induced CID to elucidate structural details. However, ginsenosides typically produce fragment ions indicative of glycosidic bond cleavage, whereas this compound’s fragmentation pattern suggests a simpler, non-glycosylated structure .
  • Functional Divergence: Unlike ginsenosides, which are studied for immunomodulatory effects, this compound’s bioactivity remains uncharacterized in the provided evidence.

Comparison with Oscillatoxin Derivatives

  • PubChem Metadata: Both compounds are cataloged in PubChem, but oscillatoxins are marine cyanobacterial toxins with complex polyketide backbones, contrasting with this compound’s likely terpenoid or aliphatic nature .
  • Analytical Complexity : Oscillatoxins require advanced tandem MS/MS for structural confirmation, whereas this compound’s identification in CIEO relies on simpler GC-MS protocols .

Table 1: Key Properties of this compound vs. Similar Compounds

Property This compound Limonene (CID 22311) Ginsenoside Rf (CID 441923) Oscillatoxin D (CID 101283546)
Molecular Class Likely terpenoid Monoterpene Triterpene glycoside Polyketide
Analytical Method GC-MS, CID-MS GC-MS LC-ESI-MS/MS LC-HRMS/MS
Bioactivity Undefined Antioxidant Immunomodulatory Cytotoxic
Source Citrus essential oil Citrus spp. Panax ginseng Marine cyanobacteria
Reference

Preparation Methods

**Solid-State Synthesis

Approach : High-temperature solid-state reactions involving metal oxides or halides.
Steps :

  • Precursor Preparation : Mix Ga₂O₃, In₂O₃, SnO₂, and/or SnO with reducing agents (e.g., H₂, NH₃) or oxidizing agents (e.g., O₂).
  • Thermal Treatment : Heat the mixture at >500°C under inert or reactive atmospheres to facilitate elemental diffusion and compound formation.

Example Reaction :
$$
\text{Ga}2\text{O}3 + \text{In}2\text{O}3 + \text{SnO}2 \xrightarrow{\Delta} \text{GaInOSn} + \text{O}2 \uparrow
$$

Advantages :

  • Scalable for bulk material production.
  • Avoids solvent-related impurities.

Challenges :

  • Control over stoichiometry and crystallinity.
  • Potential side reactions (e.g., oxide decomposition).

**Coordination Chemistry Approach

Approach : Synthesis via ligand-mediated metal assembly.
Steps :

  • Metal Salt Dissolution : Dissolve Ga³⁺, In³⁺, and Sn⁴⁺ salts (e.g., nitrates, chlorides) in polar solvents (e.g., water, ethanol).
  • Ligand Addition : Introduce bridging ligands (e.g., oxalate, citrate) to stabilize metal ions.
  • Precipitation/Crystallization : Adjust pH or temperature to induce compound precipitation.

Example Reaction :
$$
\text{Ga(NO}3\text{)}3 + \text{In(NO}3\text{)}3 + \text{SnCl}4 + \text{C}2\text{O}_4^{2-} \xrightarrow{\text{pH control}} \text{GaInOSn} \downarrow
$$

Advantages :

  • Flexibility in ligand selection for tailored properties.
  • Room-temperature feasibility.

Challenges :

  • Ligand removal post-synthesis.
  • Risk of amorphous product formation.

**Mechanochemical Synthesis

Approach : Ball milling or grinding to induce mechanochemical reactions, as demonstrated for organic compounds.
Steps :

  • Precursor Mixing : Combine Ga₂O₃, In₂O₃, SnO₂, and reducing agents (e.g., NaBH₄) in a mortar.
  • Mechanical Activation : Grind the mixture under controlled conditions (e.g., 30 Hz frequency, 70 min duration).
  • Post-Treatment : Anneal the product to enhance crystallinity.

Advantages :

  • Energy-efficient and solvent-free.
  • Reduced reaction times compared to thermal methods.

Challenges :

  • Limited scalability.
  • Potential contamination from milling media.

Key Challenges and Research Gaps

  • Stoichiometric Control : Achieving the precise Ga:In:Sn:O ratio is critical for target compound formation.
  • Characterization : X-ray diffraction (XRD) or electron microscopy (SEM) data are needed to confirm crystallinity and structure.
  • Functionalization : Modifying surface properties for applications in catalysis or electronics remains unexplored.

Q & A

How to formulate a clear and focused research question in scientific studies?

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time). Begin by identifying gaps in existing literature through systematic reviews and refining the question iteratively with stakeholder feedback. Avoid ambiguity by specifying variables and context (e.g., "How does variable X affect outcome Y under condition Z?") .

Q. What are the key components of a robust experimental design?

A rigorous design includes:

  • Replicability : Detailed protocols for materials, methods, and conditions (e.g., reagent purity, equipment calibration) .
  • Controls : Negative/positive controls to isolate variables and validate results.
  • Sampling : Representative population selection and power analysis to ensure statistical validity .
  • Ethical compliance : Approval from institutional review boards and adherence to data privacy guidelines .

Q. How to conduct an effective literature review for hypothesis development?

Use systematic search strategies across academic databases (e.g., PubMed, Google Scholar) with Boolean operators. Prioritize primary sources and recent publications. Critically evaluate methodologies in prior studies to identify inconsistencies or gaps. Tools like citation tracing ("Cited by" features) help track evolving debates .

Q. What strategies minimize bias in data collection instruments (e.g., questionnaires)?

  • Pilot testing : Validate instruments with a small cohort to identify ambiguous terms or leading questions.
  • Randomization : Counterbalance question order to reduce order effects.
  • Triangulation : Combine qualitative (interviews) and quantitative (surveys) methods to cross-verify findings .

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